BE“GHE Foundational & Exploratory

Check Availability & Pricing

Lasiokaurinin: A Technical Deep Dive into its
Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lasiokaurinin

Cat. No.: B15596689

For Researchers, Scientists, and Drug Development Professionals

Lasiokaurinin, a naturally occurring diterpenoid, has garnered significant interest within the
scientific community for its potential therapeutic applications. This technical guide provides a
comprehensive overview of its chemical properties, biological activities, and the experimental
methodologies used for its characterization.

Physicochemical Properties

Lasiokaurinin is a complex diterpenoid with the molecular formula C22H3007 and a molecular
weight of 406.5 g/mol . While specific experimental data on its melting point and solubility are
not readily available in the reviewed literature, its structural classification as a kaurane
diterpenoid suggests it is likely a crystalline solid with limited solubility in water and better
solubility in organic solvents like methanol, ethanol, and DMSO.
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Biological Activity: Potent Anticancer Effects

Lasiokaurinin has demonstrated significant cytotoxic activity against a variety of cancer cell

lines, with a particular emphasis on breast cancer.

Cytotoxicity Against Breast Cancer Cell Lines

Studies have shown that Lasiokaurinin, often abbreviated as LAS, effectively inhibits the

proliferation of several human breast cancer cell lines. The half-maximal inhibitory

concentration (ICso) values, which represent the concentration of a drug that is required for

50% inhibition in vitro, have been determined for various cell lines.
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Cell Line Cancer Type ICs0 (M)
SK-BR-3 Breast Cancer ~1-5
MDA-MB-231 Triple-Negative Breast Cancer  ~1-5
BT-549 Breast Cancer ~1-5
MCF-7 Breast Cancer (ER+) ~1-5
T-47D Breast Cancer ~1-5

These findings indicate that Lasiokaurinin is a potent inhibitor of breast cancer cell growth in
vitro.

Antimicrobial Activity

While the primary focus of recent research has been on its anticancer properties, some
derivatives of lasiokaurin have shown antimicrobial activity. For instance, a synthesized
derivative, compound 16, exhibited promising activity against Gram-positive bacteria with
Minimum Inhibitory Concentrations (MICs) of 2.0 ug/mL against Staphylococcus aureus and
1.0 pg/mL against Bacillus subtilis.[1] Further investigation into the antimicrobial spectrum of
Lasiokaurinin itself is warranted.

Mechanism of Action: Induction of Apoptosis and
Cell Cycle Arrest

Lasiokaurinin exerts its anticancer effects through a multi-faceted mechanism that involves
the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction

Treatment with Lasiokaurinin has been shown to induce apoptosis in breast cancer cells. This
is evidenced by the increased expression of key apoptotic markers such as cleaved caspase-3
and cleaved PARP.

Cell Cycle Arrest at G2/M Phase
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Lasiokaurinin causes an accumulation of breast cancer cells in the G2/M phase of the cell
cycle, effectively preventing them from dividing and proliferating. This cell cycle arrest is
associated with a significant decrease in the protein expression of CDC2 and CyclinB1, which

are crucial regulators of the G2/M transition.

Inhibition of the PIBK/Akt/mTOR Signaling Pathway

A key molecular mechanism underlying Lasiokaurinin's anticancer activity is its ability to inhibit
the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in many
cancers and plays a critical role in cell growth, proliferation, and survival. Lasiokaurinin
treatment leads to a significant reduction in the phosphorylation levels of PI3K, Akt, and mTOR

in cancer cells.
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Caption: Lasiokaurinin inhibits the PISK/Akt/mTOR signaling pathway.
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Experimental Protocols
Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of Lasiokaurinin are commonly evaluated using the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

Cell Seeding: Human breast cancer cell lines (e.g., SK-BR-3, MDA-MB-231, BT-549, MCF-7,
and T-47D) are seeded into 96-well plates at a specified density and allowed to adhere
overnight.

Compound Treatment: The cells are then treated with various concentrations of
Lasiokaurinin (typically ranging from 0 to 50 uM) for specific time intervals (e.g., 24, 48, 72
hours).

MTT Incubation: Following treatment, MTT solution is added to each well and incubated to
allow for the formation of formazan crystals by metabolically active cells.

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO)
is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting solution is measured at a
specific wavelength (e.g., 570 nm) using a microplate reader.

ICso Calculation: The percentage of cell viability is calculated relative to untreated control
cells, and the ICso value is determined from the dose-response curve.
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Caption: Workflow for determining cytotoxicity using the MTT assay.
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Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

The antimicrobial activity of a compound is typically determined by the broth microdilution
method to find the Minimum Inhibitory Concentration (MIC).

Methodology:

Compound Preparation: A serial two-fold dilution of the test compound (e.g., Lasiokaurinin)
is prepared in a suitable broth medium in a 96-well microtiter plate.

e Inoculum Preparation: The bacterial strain to be tested (e.g., S. aureus, B. subtilis) is
cultured to a specific density (e.g., 5 x 10> CFU/mL).

 Inoculation: Each well containing the diluted compound is inoculated with the bacterial
suspension.

 Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

o MIC Determination: The MIC is determined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.

Conclusion

Lasiokaurinin is a promising natural product with potent anticancer activity, particularly against
breast cancer. Its mechanism of action, involving the induction of apoptosis, cell cycle arrest,
and inhibition of the critical PISBK/Akt/mTOR signaling pathway, makes it an attractive candidate
for further preclinical and clinical investigation. While its antimicrobial properties are less
explored, initial findings with derivatives suggest potential in this area as well. The detailed
experimental protocols provided herein serve as a valuable resource for researchers aiming to
further elucidate the therapeutic potential of this intriguing diterpenoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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